molecular formula C20H30O2 B027126 Totaradiol CAS No. 3772-56-3

Totaradiol

Cat. No.: B027126
CAS No.: 3772-56-3
M. Wt: 302.5 g/mol
InChI Key: NORGIWDZGWMMGU-ABSDTBQOSA-N
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Comparison with Similar Compounds

  • Totarol
  • Ferruginol
  • Totarolone

Properties

IUPAC Name

(2S,4aS,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3/t16-,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORGIWDZGWMMGU-ABSDTBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114442
Record name (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3772-56-3
Record name (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3772-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the known biological activities of Totaradiol?

A1: this compound has demonstrated antimicrobial activity, specifically targeting the bacterial cell division protein FtsZ [, ]. It has also shown antioxidant properties, inhibiting both microsomal and mitochondrial lipid peroxidation []. In addition, this compound exhibits cytotoxic activity against the A2780 ovarian cancer cell line [].

Q2: Which plant species are known to contain this compound?

A2: this compound has been isolated from several plant species, including Podocarpus macrophyllus [], Podocarpus nagi [], Podocarpus madagascariensis [], and Thuja plicata [].

Q3: Are there any synthetic routes available for this compound?

A3: Yes, an efficient and convergent total synthesis of this compound has been achieved using a diastereoselective epoxide/alkene/arene bicyclization strategy. This approach has also facilitated the preparation of related totarane diterpenes []. Additionally, an enantioselective palladium-catalyzed dearomative cyclization method has been developed, enabling the enantioselective total synthesis of (-)-Totaradiol [].

Q4: Has the structure of this compound been confirmed through spectroscopic methods?

A4: Yes, the structure of this compound has been elucidated using various spectroscopic techniques, including 1D and 2D NMR spectroscopy [].

Q5: Have there been any studies investigating the regioselectivity of chemical reactions involving this compound?

A6: Yes, theoretical studies employing density functional theory (DFT) at the B3LYP/6-31G(d) level have been conducted to investigate the regioselectivity of esterification reactions involving this compound []. These studies analyzed nucleophilic Parr functions (P_k^-) and electrostatic potentials to understand the observed regioselectivity.

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